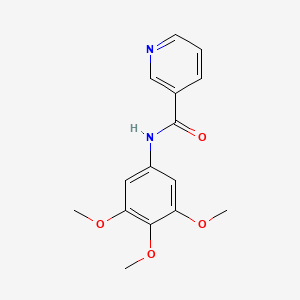

N-(3,4,5-trimethoxyphenyl)nicotinamide

Übersicht

Beschreibung

“N-(3,4,5-trimethoxyphenyl)nicotinamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of compounds similar to “N-(3,4,5-trimethoxyphenyl)nicotinamide” involves condensation reaction and coupling reaction . These compounds were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .Molecular Structure Analysis

The molecular formula of “N-(3,4,5-trimethoxyphenyl)nicotinamide” is C15H16N2O4 . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis

The TMP group is known to be involved in various chemical reactions. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Physical And Chemical Properties Analysis

The average mass of “N-(3,4,5-trimethoxyphenyl)nicotinamide” is 288.298 Da . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Cytotoxicity Against Cancer Cells

A series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were designed, synthesized, and evaluated for their in vitro cytotoxicity against human colon cancer cells HCT-116 . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .

Inhibition of Tubulin Polymerization

These compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .

3. Fluorescent Chemosensor for Fe3+ Metal Ion The compound was synthesized by the reaction of 2-acetyl pyridine with 3,4,5-trimethoxy benzaldehyde. The structure of the compound has been confirmed by spectroscopic techniques. Interaction of chalcone with different metal cations was analyzed based on the fluorescence behavior. Results show that chalcone act as on-off switching fluorescent chemosensor for selective and sensitive detection iron metal ion .

Free Radical Scavenging

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides. They were evaluated for free radical scavenging .

5. Inhibitory Action for Neurotoxicity in Cultured Neurons The compound was evaluated for its inhibitory action for neurotoxicity in cultured neurons .

Antinarcotic Activity in Mice

The compound was evaluated for its antinarcotic activity in mice .

Zukünftige Richtungen

The TMP group, present in “N-(3,4,5-trimethoxyphenyl)nicotinamide”, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “N-(3,4,5-trimethoxyphenyl)nicotinamide” and similar compounds could have potential applications in various biomedical fields.

Wirkmechanismus

Target of Action

The primary target of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide interacts with tubulin at the colchicine binding site (CBS) . This interaction destabilizes microtubules, inhibiting their polymerization and disrupting the cell’s cytoskeleton . The compound’s 3,4,5-trimethoxyphenyl fragment forms hydrophobic interactions in the intradimeric space and anchors between the S8 and S9 sheets, H8 helix, and T7 loop .

Biochemical Pathways

The disruption of microtubule dynamics affects various biochemical pathways. It leads to G2/M cell cycle arrest , preventing the cell from dividing . This disruption can also trigger apoptosis, leading to cell death .

Result of Action

The result of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide’s action is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for anticancer therapy, as it can selectively target rapidly dividing cancer cells .

Eigenschaften

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWYWXRMXHQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)

![benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)

![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)

![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5531369.png)

![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)